molecular formula C25H29N5O2S B2417983 4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-[(3-fluorophenyl)acetyl]piperidine CAS No. 1185023-42-0

4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-[(3-fluorophenyl)acetyl]piperidine

Cat. No.: B2417983
CAS No.: 1185023-42-0
M. Wt: 463.6
InChI Key: YTYCOPRGWDNWBW-UHFFFAOYSA-N
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Description

4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-[(3-fluorophenyl)acetyl]piperidine is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to "4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-[(3-fluorophenyl)acetyl]piperidine" have been synthesized and evaluated for their antimicrobial susceptibilities. The Knoevenagel condensation reaction plays a crucial role in their synthesis, offering a pathway to explore similar compounds for antimicrobial applications (Kumar et al., 2016).

Synthesis and Evaluation for Biological Activities

Research on analogs demonstrates the versatility of piperidine-based compounds in drug discovery. For instance, derivatives have been synthesized for in vitro studies related to acetylcholinesterase, a target in Alzheimer's disease research, highlighting the potential of piperidine derivatives in neurodegenerative disease treatment strategies (Lee et al., 2000).

Molecular Design and Drug Development

The design and synthesis of piperidine derivatives, incorporating elements like the trisubstituted beta-amino acid, demonstrate the potential for developing novel therapeutics with specific biological targets, such as integrin antagonists for antithrombotic treatment (Hayashi et al., 1998).

Material Science and Polymer Research

Piperidine compounds have also been explored for their utility in material science, such as antioxidants for polypropylene copolymers, indicating their potential beyond pharmaceuticals in enhancing the stability and longevity of materials (Desai et al., 2004).

Properties

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-19-3-5-20(6-4-19)17-28-23(31)18-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-7-9-22(32-2)10-8-21/h3-12H,13-18H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYCOPRGWDNWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.